molecular formula C10H9F3N4S B1382314 5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine CAS No. 1395492-82-6

5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine

Cat. No.: B1382314
CAS No.: 1395492-82-6
M. Wt: 274.27 g/mol
InChI Key: VMKAUAYUPMJVHD-UHFFFAOYSA-N
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Description

5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a trifluoromethyl group, as well as a thiazole ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine typically involves multi-step organic synthesis. One common route starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethyl group through electrophilic substitution. The amino group is then introduced via nucleophilic substitution. The thiazole ring is synthesized separately and then coupled with the pyridine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors to enhance reaction efficiency and control. Solvent selection, temperature control, and purification methods such as crystallization or chromatography are crucial for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present as an intermediate) to form the amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine or thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

Medicine

Medicinally, this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the amino group can form hydrogen bonds with target proteins. The thiazole ring contributes to the overall stability and electronic properties of the molecule, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)pyridin-3-amine: Lacks the thiazole ring, making it less versatile in terms of reactivity and applications.

    4-Methylthiazol-2-amine: Does not have the pyridine ring, limiting its potential in medicinal chemistry.

    6-Amino-5-(trifluoromethyl)pyridin-3-yl derivatives: Similar in structure but may vary in the substituents on the pyridine ring, affecting their chemical and biological properties.

Uniqueness

5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine stands out due to the combination of the trifluoromethyl group, amino group, and thiazole ring, which together confer unique reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-[6-amino-5-(trifluoromethyl)pyridin-3-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4S/c1-4-7(18-9(15)17-4)5-2-6(10(11,12)13)8(14)16-3-5/h2-3H,1H3,(H2,14,16)(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKAUAYUPMJVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=C(N=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155770
Record name 2-Pyridinamine, 5-(2-amino-4-methyl-5-thiazolyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395492-82-6
Record name 2-Pyridinamine, 5-(2-amino-4-methyl-5-thiazolyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395492-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinamine, 5-(2-amino-4-methyl-5-thiazolyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine
Reactant of Route 2
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5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine
Reactant of Route 3
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5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine
Reactant of Route 4
5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine
Reactant of Route 5
5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine
Reactant of Route 6
5-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-4-methylthiazol-2-amine

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